
2,3-Bis-allyloxy-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis-allyloxy-benzoic acid methyl ester is an organic compound characterized by the presence of two allyloxy groups attached to a benzoic acid methyl ester core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis-allyloxy-benzoic acid methyl ester typically involves the allylation of 2,3-dihydroxybenzoic acid methyl ester. The reaction is carried out using allyl bromide in the presence of a base such as potassium carbonate. The reaction conditions generally include:
Solvent: Acetone or dimethylformamide (DMF)
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis-allyloxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.
Major Products Formed
Epoxides: From oxidation of allyloxy groups.
Alcohols: From reduction of the ester group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2,3-Bis-allyloxy-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Incorporated into polymer matrices to enhance thermal and mechanical properties.
Biology and Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Bis-allyloxy-benzoic acid methyl ester depends on the specific application and reaction it undergoes. Generally, the allyloxy groups can participate in various chemical transformations, acting as reactive sites for further functionalization. The ester group can also be hydrolyzed or reduced, providing additional pathways for chemical modification.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-allyloxy benzoic acid) phenyl ester: Similar in structure but with different substitution patterns.
2,3-Dimethoxybenzoic acid methyl ester: Similar ester core but with methoxy groups instead of allyloxy groups.
Methyl 2-hydroxy-3-methylbenzoate: Similar ester core with a hydroxyl and methyl group.
Uniqueness
2,3-Bis-allyloxy-benzoic acid methyl ester is unique due to the presence of two allyloxy groups, which provide multiple reactive sites for chemical transformations. This makes it a versatile compound for various synthetic applications and enhances its potential utility in materials science and drug discovery.
Properties
CAS No. |
919123-45-8 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
methyl 2,3-bis(prop-2-enoxy)benzoate |
InChI |
InChI=1S/C14H16O4/c1-4-9-17-12-8-6-7-11(14(15)16-3)13(12)18-10-5-2/h4-8H,1-2,9-10H2,3H3 |
InChI Key |
JLZVRWMTRRLWJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OCC=C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, [2-[[(3-amino-2-pyridinyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13918417.png)
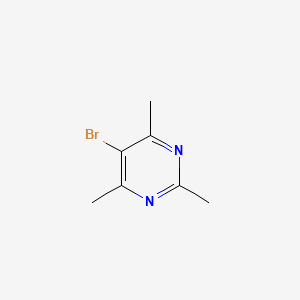
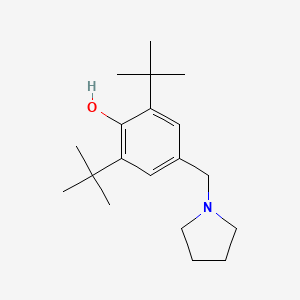

![8-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13918438.png)
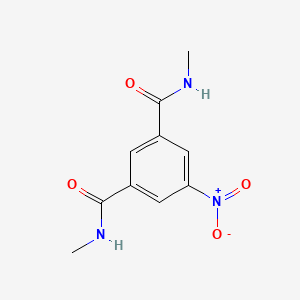
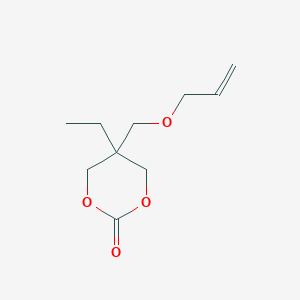

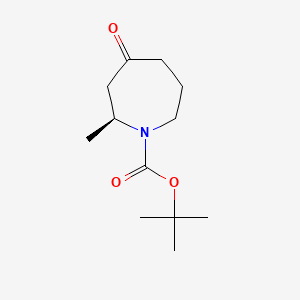

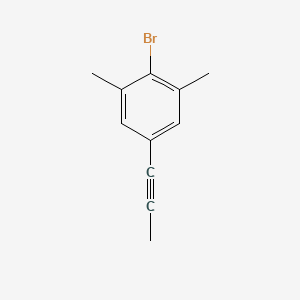
![Tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B13918488.png)
![4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13918494.png)
